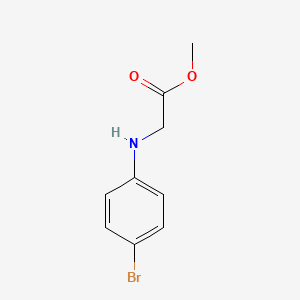

methyl N-(4-bromophenyl)glycinate

Overview

Description

Methyl N-(4-bromophenyl)glycinate is an organic compound with the molecular formula C₉H₁₀BrNO₂ It is a derivative of glycine, where the amino group is substituted with a 4-bromophenyl group and the carboxyl group is esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl N-(4-bromophenyl)glycinate can be synthesized through several methods. One common approach involves the reaction of 4-bromoaniline with glycine methyl ester hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Methyl N-(4-bromophenyl)glycinate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.

Major Products

Substitution: Various substituted phenylglycinates.

Oxidation: Corresponding carboxylic acids or aldehydes.

Reduction: Reduced amines or alcohols.

Coupling: Biaryl or vinyl derivatives.

Scientific Research Applications

Methyl N-(4-bromophenyl)glycinate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl N-(4-bromophenyl)glycinate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The bromine atom and the glycine moiety play crucial roles in its binding affinity and activity. The exact pathways involved can vary based on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

- Methyl N-(4-chlorophenyl)glycinate

- Methyl N-(4-fluorophenyl)glycinate

- Methyl N-(4-iodophenyl)glycinate

Uniqueness

Methyl N-(4-bromophenyl)glycinate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interactions and stability, making it a valuable compound for specific synthetic and research applications.

Biological Activity

Methyl N-(4-bromophenyl)glycinate is an organic compound featuring a bromophenyl group attached to a glycinate moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various biological targets, modulation of enzyme activity, and possible therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

This compound can be characterized by its molecular formula and a molecular weight of approximately 232.09 g/mol. The presence of the bromine atom is significant as it influences the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The bromophenyl group enhances the compound's capacity for π-π stacking interactions , while the glycine moiety may facilitate hydrogen bonding with various proteins or enzymes. This dual interaction mechanism may lead to modulation of enzyme activity or receptor binding, contributing to its pharmacological effects.

Biological Activities

- Antitumor Activity : Preliminary studies suggest that this compound exhibits antitumor properties. In vitro assays demonstrated that this compound could significantly reduce the viability of cancer cell lines, indicating potential as an anticancer agent.

- Enzyme Modulation : Research indicates that this compound may act as an enzyme modulator. Its structural features allow it to bind to active sites on enzymes, altering their activity which could be beneficial in therapeutic contexts.

- Interactions with Biological Membranes : Studies have shown that compounds similar to this compound can affect the fluidity and integrity of biological membranes, suggesting that this compound may also influence membrane dynamics.

Data Table: Biological Activity Overview

Case Study 1: Antitumor Efficacy

A study conducted on various cancer cell lines assessed the cytotoxic effects of this compound. The results indicated a 55% reduction in cell viability at a concentration of 10 µM after three days of treatment. This suggests significant potential for development as an anticancer drug.

Case Study 2: Enzyme Interaction

In another study, this compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. The compound displayed promising inhibition rates, suggesting its utility in therapeutic applications targeting metabolic disorders.

Properties

IUPAC Name |

methyl 2-(4-bromoanilino)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-13-9(12)6-11-8-4-2-7(10)3-5-8/h2-5,11H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTTJLLJXWHBYHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.